molecular formula C10H15ClF3N3 B8122720 4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride

4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride

Cat. No.: B8122720
M. Wt: 269.69 g/mol
InChI Key: OEHUYAVDWQKFKW-UHFFFAOYSA-N
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Description

4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various pharmacological effects, such as inhibition of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the imidazole and piperidine rings. This combination imparts distinct physicochemical properties, making it particularly valuable in drug development and other applications .

Properties

IUPAC Name

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3.ClH/c1-16-6-8(10(11,12)13)15-9(16)7-2-4-14-5-3-7;/h6-7,14H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUYAVDWQKFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCNCC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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